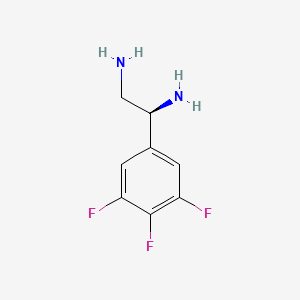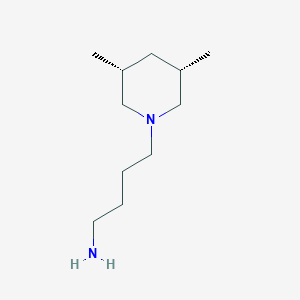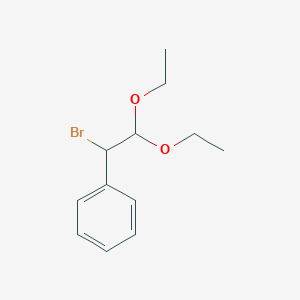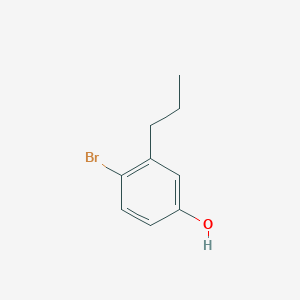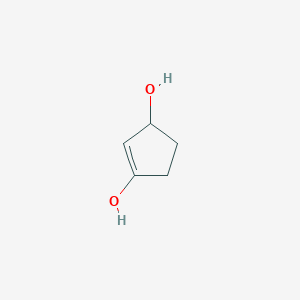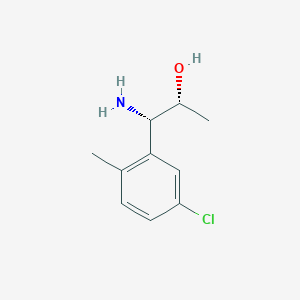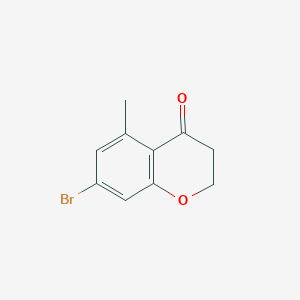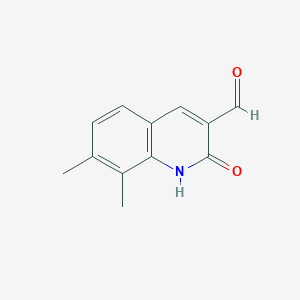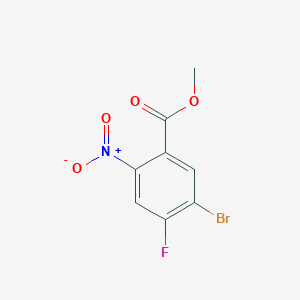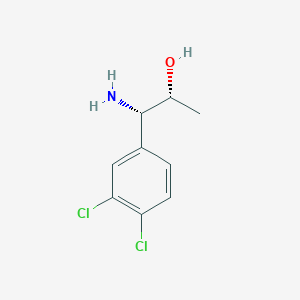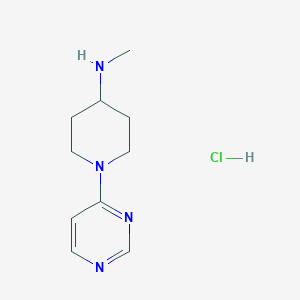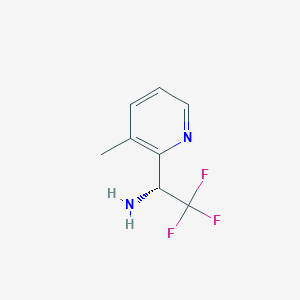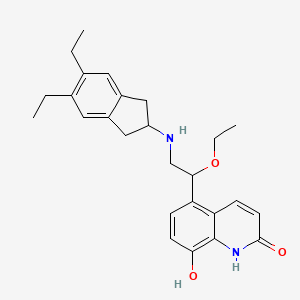
1-Ethoxyethyl-indacaterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Ethoxyethyl-indacaterol involves several steps, starting from the basic structure of indacaterolThis process involves specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethoxyethyl-indacaterol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Ethoxyethyl-indacaterol has several scientific research applications, including:
Mechanism of Action
1-Ethoxyethyl-indacaterol exerts its effects by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This leads to the relaxation of the muscle, thereby increasing the diameter of the airways, which is beneficial in conditions like asthma and COPD . The molecular targets and pathways involved include the activation of the cyclic AMP (cAMP) pathway, which results in bronchodilation .
Comparison with Similar Compounds
1-Ethoxyethyl-indacaterol is compared with other similar compounds such as:
Indacaterol: The parent compound, which is also a long-acting beta-2 adrenergic agonist.
Formoterol: Another long-acting beta-2 agonist with a similar mechanism of action but different pharmacokinetic properties.
Salmeterol: A long-acting beta-2 agonist with a longer duration of action compared to formoterol but shorter than indacaterol. The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacological advantages.
Properties
Molecular Formula |
C26H32N2O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-ethoxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H32N2O3/c1-4-16-11-18-13-20(14-19(18)12-17(16)5-2)27-15-24(31-6-3)21-7-9-23(29)26-22(21)8-10-25(30)28-26/h7-12,20,24,27,29H,4-6,13-15H2,1-3H3,(H,28,30) |
InChI Key |
RKKRCUWAZOAADT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


